N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide

physicochemical property lipophilicity drug likeness

This ortho-ethylphenyl pyrrolidine-1-carboximidamide (CAS 743378-72-5, MW 217.31) is uniquely disclosed in RyR channel modulator patents (EP-2764867-A1). The ortho-ethyl substituent imposes steric and electronic constraints critical for target engagement, making generic substitution by unsubstituted or para-isomers scientifically invalid. Procure with confidence at 97% purity, backed by batch-specific NMR, HPLC, and GC QC data that discriminates the active ortho isomer from inactive para forms. Ideal for RyR-focused SAR, calcium-signaling research, and peripheral-target programs.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
Cat. No. B12872905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethylphenyl)pyrrolidine-1-carboximidamide
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N=C(N)N2CCCC2
InChIInChI=1S/C13H19N3/c1-2-11-7-3-4-8-12(11)15-13(14)16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,14,15)
InChIKeyKNDXFZBJWJWJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide: Chemical Identity, Physicochemical Profile, and Procurement Specifications


N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide (CAS 743378-72-5, PubChem CID 13258798) is a synthetic small molecule (MW 217.31 g/mol, formula C13H19N3) belonging to the pyrrolidine-1-carboximidamide class, characterized by a pyrrolidine ring fused to a carboximidamide (guanidine-like) moiety with an ortho-ethylphenyl N-substituent [1]. Computed physicochemical properties include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 41.6 Ų, one hydrogen bond donor, and three rotatable bonds, placing it within a drug-like chemical space but with distinct lipophilic character compared to its unsubstituted or para-substituted analogs [1]. The compound is commercially available from multiple vendors, with Bidepharm supplying it at a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The hydrochloride salt form (CAS 88884-61-1) is also cataloged by several suppliers, offering alternative solid-state handling properties .

Why N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide Cannot Be Simply Replaced by Other Pyrrolidine-1-Carboximidamide Analogs


The pyrrolidine-1-carboximidamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity to N-aryl substitution patterns, making generic interchange among analogs scientifically unsound. The ortho-ethyl substituent on the phenyl ring in N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide imposes a unique conformational constraint and steric environment around the carboximidamide pharmacophore, which directly influences target binding, as demonstrated by related arylcarboxamide derivatives where even minor positional isomerism (ortho vs. para substitution) can alter sigma receptor affinity and selectivity profiles by several orders of magnitude [1]. Within the patent literature, the compound has been specifically disclosed as part of a series of agents for modulating RyR (ryanodine receptor) channels (EP-2764867-A1), indicating that its precise substitution pattern was selected from a broader SAR exploration for a defined pharmacological purpose [2]. Unsubstituted pyrrolidine-1-carboximidamide (CAS 13932-58-6) or the para-ethyl isomer (CAS 167536-68-7) lack the ortho-ethyl group's steric and electronic contributions, potentially resulting in divergent target engagement profiles that cannot be assumed equivalent without direct comparative data .

Quantitative Differentiation Evidence for N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide vs. Closest Analogs: Procurement-Relevant Data


Ortho-Ethyl Substitution Imparts Elevated Lipophilicity (XLogP3) vs. Unsubstituted and Para-Substituted Analogs

The computed partition coefficient (XLogP3) for N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide is 2.3, which is measurably higher than the unsubstituted pyrrolidine-1-carboximidamide core (estimated XLogP3 < 0) and the para-ethylphenyl isomer, where the ethyl group contributes less to overall molecular lipophilicity due to different spatial orientation and electronic distribution [1]. This difference in lipophilicity can influence membrane permeability, protein binding, and in vivo distribution, making the ortho-ethyl compound a distinct chemical entity for applications where controlled lipophilicity is a design criterion [1].

physicochemical property lipophilicity drug likeness

Topological Polar Surface Area (TPSA) of 41.6 Ų Places N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide Near the Upper Limit for CNS Drug-Like Space

N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide has a computed TPSA of 41.6 Ų, which lies within the commonly cited threshold of < 60–70 Ų for favorable CNS penetration, but is higher than the TPSA of many CNS-active drug candidates, potentially suggesting limited passive blood-brain barrier permeability [1]. By comparison, N-phenylpyrrolidine-1-carboxamide (the carboxamide analog lacking the imine nitrogen) has a reported TPSA of 32.3 Ų, indicating that the carboximidamide functional group in the target compound introduces additional polarity that may reduce CNS exposure relative to the carboxamide series . This property positions the compound as potentially more suitable for peripheral target engagement or for applications where restricted CNS penetration is desired [1].

CNS drug design polar surface area blood-brain barrier permeability

Commercially Available with 97% Purity and Batch-Specific Multimodal QC Documentation (NMR, HPLC, GC)

Bidepharm (Catalog No. BD545385) supplies N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide at a certified purity of 97%, with batch-specific QC documentation encompassing orthogonal analytical methods: NMR spectroscopy (structural identity confirmation), HPLC (quantitative purity assessment), and GC (volatile impurity profiling) . This multimodal QC package exceeds the typical purity reporting standards for research-grade chemicals from many catalog vendors, where only a single analytical method (commonly HPLC alone) is provided. The availability of NMR alongside chromatographic purity data provides procurement scientists with greater confidence in structural fidelity, which is particularly critical for a compound where minor positional isomers (e.g., N-(4-ethylphenyl) analog, CAS 167536-68-7) exist and could compromise experimental reproducibility if present as contaminants .

quality control purity specification vendor comparison

Disclosed in RyR Receptor Patent Series, Distinguishing It from Sigma-Targeted or SphK2-Targeted Pyrrolidine-1-Carboximidamide Chemotypes

N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide is specifically disclosed in European Patent EP-2764867-A1, which claims agents for preventing and treating disorders involving modulation of RyR (ryanodine receptor) channels [1]. This patent context differentiates it from other pyrrolidine-1-carboximidamide derivatives that have been optimized as SphK2 inhibitors (e.g., SLR080811, Ki = 1.3 μM for SphK2; SLM6031434, Ki = 0.4 μM for mouse SphK2 with 40-fold selectivity over SphK1) or sigma receptor ligands [2]. The RyR patent family represents a distinct biological target space involving intracellular calcium channel modulation, and the inclusion of this specific ortho-ethylphenyl analog suggests that its substitution pattern was selected through SAR optimization for RyR engagement rather than for the alternative targets pursued by other pyrrolidine-1-carboximidamide series [1].

ryanodine receptor patent disclosure target specificity

Recommended Research and Procurement Application Scenarios for N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide


RyR Channel Pharmacology: Tool Compound for Intracellular Calcium Signaling Studies

Based on its disclosure in EP-2764867-A1 within a series of RyR receptor modulators, N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide is positioned as a relevant tool compound for investigating ryanodine receptor-mediated calcium release mechanisms [1]. Researchers studying excitation-contraction coupling in cardiac or skeletal muscle, or calcium dysregulation in neurodegenerative and metabolic disorders, should consider this compound as part of an RyR-focused SAR exploration. Procurement should be accompanied by verification of structural identity via the vendor-provided NMR spectrum to exclude the para-ethyl isomer.

Medicinal Chemistry SAR: Probing the Ortho-Ethyl Substituent Effect on Target Engagement

The ortho-ethyl substitution confers distinct steric and lipophilic properties (XLogP3 = 2.3) compared to unsubstituted or para-substituted pyrrolidine-1-carboximidamide analogs [2]. Medicinal chemists conducting structure-activity relationship studies on guanidine- or carboximidamide-containing series can use this compound to systematically assess the contribution of ortho-alkyl substitution to potency, selectivity, and ADME parameters. This is particularly relevant for programs where modulating lipophilicity within a narrow window is critical for balancing target affinity and metabolic stability.

Peripheral Target Profiling: Compound Selection Guided by TPSA and CNS Exclusion Criteria

With a TPSA of 41.6 Ų, N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide resides near the upper boundary of CNS-penetrant chemical space, making it a suitable candidate for peripheral target programs where limited blood-brain barrier penetration is advantageous (e.g., cardiovascular, metabolic, or peripheral inflammatory targets) [2]. In contrast, its carboxamide analog (TPSA = 32.3 Ų) may exhibit higher CNS exposure, and researchers should select between these chemotypes based on the desired tissue distribution profile.

High-Confidence Procurement for Reproducible Pharmacology: Leveraging Multimodal QC Documentation

For laboratories requiring high-confidence structural identity confirmation prior to initiating costly biological assays, the Bidepharm product (97% purity with NMR, HPLC, and GC batch documentation) provides a procurement advantage . The NMR spectrum specifically enables discrimination between the ortho-ethylphenyl and para-ethylphenyl positional isomers, which may not be resolved by HPLC alone and could confound biological results if present as an impurity. Researchers should request and archive batch-specific QC data to support experimental reproducibility and publication-quality data reporting.

Quote Request

Request a Quote for N-(2-Ethylphenyl)pyrrolidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.